molecular formula C8H13N B3058794 4-(Prop-2-yn-1-yl)piperidine CAS No. 918870-55-0

4-(Prop-2-yn-1-yl)piperidine

Cat. No.: B3058794
CAS No.: 918870-55-0
M. Wt: 123.20
InChI Key: STZDXUXQXGQAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Prop-2-yn-1-yl)piperidine (CAS: 918870-55-0) is a high-value chemical building block that incorporates a piperidine scaffold with a terminal alkyne functional group. This structure makes it a versatile intermediate in organic synthesis and medicinal chemistry research. The propargyl group attached to the piperidine nitrogen is a key feature, as heterocyclic acetylenic amines are noted for their favorable pharmacological properties, including low toxicity and enhanced absorption profiles compared to their olefinic or saturated analogues . This compound is primarily used as a precursor in the synthesis of more complex molecules. Its applications include serving as a key intermediate for the development of potential pharmaceutical agents. Research indicates that prop-2-yn-1-yl (propargyl) substituted amines are investigated for use in various biological contexts, such as anticancer and antibacterial agents . Furthermore, the acetylenic bond is suggested to facilitate entry into the central nervous system (CNS), making this scaffold a point of interest in neuroactive drug discovery . The piperidine ring itself is a privileged structure in drug discovery, featured in compounds with a wide range of activities, including anti-HIV, anti-proliferative, and antimicrobial properties . Our product is supplied with a typical purity of 98% and is strictly labeled For Research Use Only . It is intended for laboratory applications such as method development, chemical synthesis, and life science research. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918870-55-0

Molecular Formula

C8H13N

Molecular Weight

123.20

IUPAC Name

4-prop-2-ynylpiperidine

InChI

InChI=1S/C8H13N/c1-2-3-8-4-6-9-7-5-8/h1,8-9H,3-7H2

InChI Key

STZDXUXQXGQAHH-UHFFFAOYSA-N

SMILES

C#CCC1CCNCC1

Canonical SMILES

C#CCC1CCNCC1

Origin of Product

United States

Comprehensive Structural and Spectroscopic Elucidation of 4 Prop 2 Yn 1 Yl Piperidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the number and types of protons and carbons in the molecule.

The ¹H NMR spectrum of 4-(prop-2-yn-1-yl)piperidine is expected to show distinct signals for the piperidine (B6355638) ring protons, the N-H proton, and the propargyl side chain. The protons on the piperidine ring (H-2, H-3, H-4, H-5, H-6) exhibit complex splitting patterns due to cis and trans coupling interactions. Protons in axial and equatorial positions are chemically non-equivalent, leading to separate signals. Typically, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The N-H proton signal is usually a broad singlet, and its chemical shift can be solvent-dependent. The propargyl group gives rise to a characteristic signal for the acetylenic proton (≡C-H) as a triplet and a doublet for the methylene (B1212753) protons (-CH₂-).

The ¹³C NMR spectrum provides information on the carbon framework. The piperidine ring carbons (C-2, C-3, C-4) will appear in the aliphatic region. The carbons of the propargyl group are particularly diagnostic: the quaternary alkyne carbon (C≡C) resonates further downfield than the terminal alkyne carbon (≡C-H).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Multiplicity
H-2, H-6 (equatorial)~3.0 - 3.2m
H-2, H-6 (axial)~2.5 - 2.7m
H-3, H-5 (equatorial)~1.7 - 1.9m
H-3, H-5 (axial)~1.2 - 1.4m
H-4~1.5 - 1.7m
-CH₂- (propargyl)~2.2 - 2.4d
≡C-H (propargyl)~2.0 - 2.2t
N-HVariable (broad s)s
AssignmentPredicted ¹³C Chemical Shift (δ, ppm)
C-2, C-6~45 - 50
C-3, C-5~30 - 35
C-4~35 - 40
-CH₂- (propargyl)~20 - 25
-C≡ (propargyl)~80 - 85
≡C-H (propargyl)~70 - 75

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. For this compound, cross-peaks would confirm the connectivity within the piperidine ring (e.g., between H-2 and H-3, H-3 and H-4) and between the piperidine H-4 proton and the adjacent methylene protons of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. The HSQC spectrum for this molecule would show a cross-peak for each C-H bond, definitively linking the proton signals with their corresponding carbon signals from the 1D spectra. This is invaluable for assigning the closely spaced methylene signals of the piperidine ring.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of this compound is expected to show several key absorption bands. A sharp, moderately intense band around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch appears as a weak band in the 2100-2150 cm⁻¹ region. The N-H stretching of the secondary amine in the piperidine ring typically appears as a moderate band in the 3300-3500 cm⁻¹ region, potentially overlapping with the acetylenic C-H stretch. Aliphatic C-H stretching vibrations from both the piperidine ring and the propargyl methylene group are observed between 2850 and 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The C≡C stretching vibration, which is often weak in the IR spectrum due to a small change in dipole moment, typically gives a strong signal in the Raman spectrum, making it a useful diagnostic tool for alkynes.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H stretchIR3300 - 3500Medium
≡C-H stretchIR~3300Sharp, Medium
Aliphatic C-H stretchIR, Raman2850 - 3000Strong
C≡C stretchIR2100 - 2150Weak
C≡C stretchRaman2100 - 2150Strong
C-N stretchIR1000 - 1250Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₈H₁₃N), the exact molecular weight is 123.1048 g/mol .

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z 123. The fragmentation of cyclic amines is complex, but predictable pathways include:

α-cleavage: The bond adjacent to the nitrogen atom can break, leading to the loss of a hydrogen radical (H•) to form a stable iminium ion at m/z 122 (M-1). This is often a prominent peak in the spectra of piperidines.

Loss of the Substituent: Cleavage of the bond between the piperidine ring and the propargyl group can occur. This would lead to the loss of a propargyl radical (•CH₂C≡CH, 39 Da), resulting in a fragment at m/z 84. Alternatively, charge retention on the propargyl fragment could produce an ion at m/z 39.

Ring Fragmentation: The piperidine ring itself can undergo further fragmentation, leading to a series of smaller ions characteristic of the piperidine core structure.

Proposed Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IdentityFragmentation Pathway
123[M]⁺•Molecular Ion
122[M-H]⁺α-cleavage (loss of H• from C2/C6)
84[M - C₃H₃]⁺Loss of propargyl radical
82[M - CH₂CCH]⁺Loss of propargyl group with H transfer
39[C₃H₃]⁺Propargyl cation

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive three-dimensional structural information for crystalline solids, including precise bond lengths, bond angles, and the absolute conformation in the solid state.

Conformational Studies of the Piperidine Ring System

The conformational behavior of the piperidine ring is well-established. Like cyclohexane, its most stable conformation is the chair form, which minimizes both angle strain and torsional strain. The chair conformation can undergo a ring-flip, interconverting the axial and equatorial positions.

For this compound, two chair conformers are possible: one with the propargyl group in the equatorial position and one with it in the axial position. The equilibrium between these two conformers heavily favors the equatorial conformer. The energetic preference for a substituent to be in the equatorial position is quantified by its conformational A-value (Gibbs free energy difference, ΔG°). Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. The propargyl group, being larger than a hydrogen atom, will have a significant preference for the equatorial orientation to minimize steric repulsion with the axial hydrogens on the same side of the ring.

Advanced Computational and Theoretical Investigations on 4 Prop 2 Yn 1 Yl Piperidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Prop-2-yn-1-yl)piperidine, DFT calculations, often using a basis set like B3LYP/6-311G**, provide fundamental insights into its molecular geometry and electronic properties. nih.gov

The optimization of the molecular structure in the gas phase reveals key geometric parameters such as bond lengths, bond angles, and dihedral angles. In piperidine (B6355638) derivatives, the piperidine ring typically adopts a chair conformation, which is the most stable arrangement. DFT calculations can determine the precise geometry and confirm the stability of this conformation for this compound. Studies on similar structures, like benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, have successfully used DFT at the B3LYP/6–311 G(d,p) level to compare optimized structures with experimental data. nih.gov

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity. For a related propargyl-substituted compound, the calculated HOMO-LUMO energy gap was 4.0319 eV, indicating significant stability. nih.gov Such calculations for this compound would elucidate its reactivity profile.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, crucial for predicting how the molecule will interact with biological receptors and other molecules. nih.gov

Table 1: Representative Electronic Properties Calculated by DFT for Piperidine-Related Scaffolds
PropertyTypical Value/ObservationSignificanceReference Example
HOMO Energy-6 to -7 eVIndicates electron-donating capability.Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate (-6.3166 eV) nih.gov
LUMO Energy-2 to -1 eVIndicates electron-accepting capability.Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate (-2.2847 eV) nih.gov
HOMO-LUMO Gap (ΔE)~4-5 eVMeasure of chemical reactivity and stability.Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate (4.0319 eV) nih.gov
Dipole Moment1-3 DebyeIndicates the overall polarity of the molecule.General piperidine derivatives

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.govmdpi.com

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. mdpi.com This method involves placing the ligand into the binding site of the target protein and calculating the binding affinity using a scoring function. For piperidine-based compounds, docking studies have been instrumental in identifying potential inhibitors for various targets, including the main protease of SARS-CoV-2 and the human homolog of murine double minute 2 (HDM2). nih.govresearchgate.net For instance, a study on piperidine derivatives targeting HDM2 identified top-scoring molecules with binding energies of -6.639 and -6.305 kcal/mol. researchgate.net Such studies reveal crucial interactions, like hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. mdpi.comresearchgate.net

Following docking, Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. mdpi.comnih.gov Key parameters analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD) to assess the stability of the complex, the Radius of Gyration (Rg) to understand its compactness, and the Solvent Accessible Surface Area (SASA) to evaluate changes in the exposed surface area. researchgate.net These simulations can confirm the stability of crucial interactions, such as hydrogen bonds, that anchor the ligand in the binding pocket. researchgate.net

Table 2: Common Parameters from Molecular Docking and Dynamics Simulations for Piperidine Derivatives
ParameterTechniqueDescriptionExample Finding
Binding EnergyMolecular DockingPredicted affinity of the ligand for the target protein (in kcal/mol).Piperidine derivatives showed binding energy of -8.6 kcal/mol against SARS-CoV-2 main protease. nih.gov
Hydrogen BondsDocking & MDIdentifies key stabilizing interactions between ligand and specific amino acid residues.Interactions with residues Pro274 and Thr276 were identified for lipopeptides binding to β-tubulin. mdpi.com
Root-Mean-Square Deviation (RMSD)MD SimulationMeasures the average change in displacement of a selection of atoms for a particular frame. Assesses the stability of the complex.Stable RMSD values (0.10 to 0.30 nm) indicated a stable ligand-protein complex. mdpi.com
Radius of Gyration (Rg)MD SimulationIndicates the compactness of the protein-ligand complex over time.Consistent Rg values suggest the complex maintains its structural integrity.

In Silico Prediction of Activity Spectra and Target Identification

In silico prediction methods are employed early in the drug discovery process to forecast the biological activity spectrum and identify potential molecular targets for a novel compound. nih.govnih.gov These computational approaches utilize knowledge of known ligand-target interactions and structure-activity relationships to make predictions for new molecules like this compound. nih.govalliedacademies.org

Web-based tools such as PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are commonly used for this purpose. clinmedkaz.orgclinmedkaz.org The PASS tool predicts a wide range of potential pharmacological effects and biological activities based on the structural formula of a compound. clinmedkaz.org For various piperidine derivatives, PASS has predicted a high probability of anti-inflammatory, analgesic, antibacterial, and neurological activities. researchgate.net The results are typically presented as a list of potential activities with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive").

SwissTargetPrediction identifies the most likely protein targets of a small molecule by comparing it to a library of known active ligands. clinmedkaz.orgclinmedkaz.org This approach is based on the principle that similar molecules tend to bind to similar protein targets. For new piperidine derivatives, this tool has predicted interactions with a diverse range of targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.orgclinmedkaz.org This information is invaluable for prioritizing which experimental assays should be conducted to validate the compound's activity. nih.gov These predictive studies help to accelerate the identification of promising drug candidates by focusing resources on compounds with a higher likelihood of success. nih.govresearchgate.net

Table 3: Predicted Biological Activities and Target Classes for Piperidine Scaffolds from In Silico Tools
Prediction ToolType of PredictionCommonly Predicted Activities/Targets for Piperidine DerivativesSignificance
PASS OnlineBiological Activity SpectrumKinase inhibitor, GPCR ligand, enzyme inhibitor, anti-inflammatory, analgesic, antibacterial. nih.govclinmedkaz.orgresearchgate.netProvides a broad overview of potential therapeutic applications.
SwissTargetPredictionProtein Target IdentificationEnzymes (e.g., proteases, kinases), G-protein coupled receptors, ion channels, nuclear receptors, transporters. clinmedkaz.orgclinmedkaz.orgHelps to identify the most probable molecular mechanisms of action.
ProTox-II / ADMETlabPharmacokinetics/ToxicityGood blood-brain barrier permeability, low predicted toxicity (e.g., LD50 > 2000 mg/kg). researchgate.netAssesses drug-likeness and potential safety issues early in development.

Strategic Applications of 4 Prop 2 Yn 1 Yl Piperidine in Contemporary Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

4-(Prop-2-yn-1-yl)piperidine serves as a valuable starting material in the synthesis of more complex molecular architectures. The piperidine (B6355638) ring is a prevalent structural motif in numerous natural products and pharmaceuticals, while the terminal alkyne group provides a reactive handle for a variety of chemical transformations. This dual functionality allows for the construction of intricate molecules through sequential or one-pot reactions.

The strategic incorporation of the piperidine scaffold, a six-membered nitrogen-containing heterocycle, is significant in medicinal chemistry due to its common presence in bioactive compounds. The propargyl group, containing the alkyne, is also crucial for its role in forming stable complexes and its utility in drug development.

Recent advancements have focused on streamlining the synthesis of complex piperidines. For instance, a novel two-stage process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been developed to simplify the creation of complex three-dimensional piperidine-containing molecules. news-medical.net This method significantly reduces the number of synthetic steps, improving efficiency and cost-effectiveness. news-medical.net

The versatility of the alkyne moiety allows for its participation in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling. This reaction, which couples terminal alkynes with aryl or vinyl halides, is instrumental in the late-stage functionalization of complex substrates, as it tolerates a wide array of functional groups. jk-sci.com

Role in the Modular Assembly of Diverse Heterocyclic Frameworks

The modular nature of this compound makes it an ideal component for the assembly of diverse heterocyclic frameworks. The term "modular" refers to the ability to join smaller, distinct units together to construct a larger, more complex molecule. chempep.com This approach is a cornerstone of modern synthetic chemistry, enabling the rapid generation of compound libraries for applications such as drug discovery.

The piperidine ring itself can be a central component in the construction of various heterocyclic systems. For example, methods have been developed for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles via palladium-catalyzed cyclization reactions. acs.org These processes can couple the carbons of a propargyl unit with diamine components to yield nitrogen heterocycles with good to excellent yields and high stereochemical control. acs.org

Furthermore, the alkyne functionality of this compound is perfectly suited for "click chemistry," a concept that emphasizes rapid, reliable, and high-yielding reactions. chempep.comillinois.edu The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole ring that can link the piperidine scaffold to other molecular fragments. illinois.edunih.gov This strategy has been widely exploited to expedite lead discovery and optimization in medicinal chemistry. nih.gov

Recent research has also demonstrated the use of copper-catalyzed multicomponent radical cascade reactions for the modular synthesis of tetrahydropyridines, which are valuable intermediates for a wide range of functionalized piperidines. nih.gov

Development of New Synthetic Methodologies Facilitated by the Alkyne Moiety

The terminal alkyne of this compound is a versatile functional group that has facilitated the development of novel synthetic methodologies. Its reactivity allows for participation in a range of powerful and reliable chemical transformations.

Key Synthetic Methodologies:

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a fundamental method for forming C(sp)-C(sp²) bonds. jk-sci.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly valuable in the synthesis of complex molecules and pharmaceuticals. jk-sci.comvinhuni.edu.vn

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This reaction forms a 1,4-disubstituted 1,2,3-triazole by reacting an alkyne with an azide (B81097) in the presence of a copper(I) catalyst. CuAAC is a cornerstone of "click chemistry," prized for its high yields, simple reaction conditions, and broad functional group tolerance. chempep.comillinois.edu This methodology is extensively used in drug discovery, materials science, and bioconjugation. chempep.comnih.gov

The development of these methodologies has been driven by the need for efficient and modular approaches to construct complex molecular architectures. The reliability and versatility of reactions involving the alkyne moiety have made this compound a valuable tool for synthetic chemists.

ReactionCatalyst SystemKey Bond FormedSolvents
Sonogashira CouplingPalladium (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI, CuBr)C(sp)-C(sp²)Amine bases (e.g., Et₂NH, Et₃N), MeCN, THF, EtOAc
CuAAC (Click Chemistry)Copper(I)1,2,3-Triazole ringAqueous DMSO, DMF, acetonitrile, alcohols, water, buffers

Preparation of Biologically Relevant Scaffolds and Chemical Probes

The unique structural features of this compound make it a valuable precursor for the synthesis of biologically active scaffolds and chemical probes. The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in bioactive compounds and approved drugs. researchgate.net

The incorporation of the piperidine moiety can enhance the pharmacological properties of a molecule, including its binding affinity and conformational flexibility. researchgate.net The alkyne group provides a convenient point of attachment for other pharmacophores or for linking the molecule to a fluorescent tag or other reporter group to create a chemical probe.

For example, piperidine derivatives are being investigated for their potential as anticancer agents. nih.gov The three-dimensional structure of the piperidine ring is thought to interact favorably with the binding sites of proteins. nih.gov Additionally, compounds containing a propargylamino group, similar to that in this compound, have shown high affinity for sigma receptors, which are attractive targets for the development of agents to treat neurological disorders. nih.gov

The synthesis of these biologically relevant scaffolds often relies on the modular approaches described previously, such as click chemistry, to rapidly generate libraries of diverse compounds for screening. nih.govresearchgate.net This strategy of diversity-oriented synthesis is a powerful tool for the discovery of new therapeutic agents.

Academic Perspectives on the 4 Prop 2 Yn 1 Yl Piperidine Scaffold in Medicinal Chemistry Research

General Principles of Piperidine (B6355638) Scaffold Integration in Drug Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nih.govencyclopedia.pub Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance as a "privileged scaffold." nih.govresearchgate.net This term reflects the ability of the piperidine core to serve as a versatile framework for developing ligands for a diverse range of biological targets. Several key principles guide the integration of this scaffold into drug design.

One of the primary advantages of the piperidine moiety is its ability to modulate the physicochemical properties of a molecule. thieme-connect.com As a saturated heterocyclic ring, it possesses both hydrophilic (due to the nitrogen atom) and lipophilic (due to the hydrocarbon structure) characteristics. thieme-connect.com This balance is crucial for optimizing a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). By introducing substituents at various positions on the ring, medicinal chemists can fine-tune properties like solubility, lipophilicity (logP/logD), and basicity (pKa) to enhance oral bioavailability and cell membrane permeability. thieme-connect.comresearchgate.net

The three-dimensional nature of the piperidine ring is another critical aspect of its utility. rsc.org Unlike flat aromatic rings, the piperidine scaffold can adopt various conformations, most commonly a chair conformation. This conformational flexibility allows for the precise spatial orientation of appended functional groups, enabling them to engage in specific interactions with biological targets such as proteins and enzymes. The introduction of chiral centers within the piperidine ring further expands the accessible chemical space, often leading to improved biological activity and selectivity. thieme-connect.comresearchgate.net

The nitrogen atom within the piperidine ring is a key pharmacophoric feature. It can act as a hydrogen bond acceptor or, when protonated at physiological pH, as a hydrogen bond donor and can participate in ionic interactions. These interactions are fundamental to the binding of many drugs to their respective targets. The position of this nitrogen atom and the substitution pattern around it can be strategically manipulated to optimize these binding interactions and improve potency and selectivity.

Furthermore, the piperidine scaffold serves as a versatile synthetic handle. Its chemical stability and the reactivity of the nitrogen atom and adjacent carbons allow for a wide range of chemical modifications. nih.gov This facilitates the creation of large and diverse libraries of compounds for high-throughput screening and subsequent lead optimization. The ability to readily synthesize a variety of piperidine derivatives is a significant factor in its widespread use in drug discovery programs. nih.gov

The pharmacological spectrum of piperidine derivatives is exceptionally broad, encompassing applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and antipsychotic agents, among others. ijnrd.orgresearchgate.net This wide range of biological activities is a testament to the scaffold's ability to be tailored to interact with a multitude of biological systems. ijnrd.org

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The chemical structure of 4-(Prop-2-yn-1-yl)piperidine provides a versatile scaffold for medicinal chemists to explore and optimize for various biological targets. The core components of this molecule—the piperidine ring, the propargyl group (containing the alkyne), and the linkage between them—all offer opportunities for modification to understand and improve biological activity. Structure-Activity Relationship (SAR) studies are crucial in systematically evaluating how changes to this scaffold influence its interaction with a biological target.

The piperidine ring itself is a key area for modification. Altering its substitution pattern can significantly impact a compound's properties. For instance, introducing substituents at the 2, 3, 5, or 6 positions can affect the molecule's conformation and how it fits into a binding pocket. The stereochemistry of these substituents is also critical; different enantiomers or diastereomers can exhibit vastly different biological activities and metabolic stabilities. The nitrogen atom of the piperidine ring is another important site for modification. It can be acylated, alkylated, or incorporated into more complex heterocyclic systems to modulate basicity, lipophilicity, and hydrogen bonding potential, all of which are critical for target engagement and pharmacokinetic properties.

The propargyl group, with its terminal alkyne, is a particularly interesting feature for SAR studies. The length of the alkyl chain connecting the alkyne to the piperidine ring can be varied. Shortening or lengthening this linker can alter the distance and geometry of the alkyne's presentation to the target, potentially influencing binding affinity. The alkyne itself can be replaced with other functional groups, such as a nitrile, an alkene, or a small cycloalkyl group, to probe the importance of the triple bond's electronic properties and linear geometry for biological activity.

The point of attachment of the propargyl group to the piperidine ring (the 4-position in this case) is another variable. Moving the substituent to the 2- or 3-position would create regioisomers with different three-dimensional shapes and potential interactions with a target.

A hypothetical SAR study might involve synthesizing a series of analogs where each of these features is systematically varied. For example, one series could explore different substituents on the piperidine nitrogen, another could vary the length of the linker to the alkyne, and a third could explore different functional groups in place of the alkyne. Each of these new compounds would then be tested in biological assays to determine its potency, selectivity, and other relevant pharmacological parameters. The data from these assays would then be used to build a model of the key structural features required for optimal activity, guiding the design of the next generation of more effective compounds.

Application of the Alkyne Functionality for Bioconjugation and Probe Development

The terminal alkyne of the propargyl group in this compound is a highly valuable functional group in medicinal chemistry, particularly for bioconjugation and the development of chemical probes. This is primarily due to its ability to participate in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Bioconjugation:

These click reactions allow for the covalent attachment of the this compound scaffold to a wide variety of biomolecules, such as peptides, proteins, nucleic acids, and carbohydrates, as well as to larger constructs like polymers and surfaces. For this to occur, the target biomolecule must be functionalized with an azide (B81097) group. The reaction between the alkyne on the piperidine derivative and the azide on the biomolecule is highly specific, rapid, and can be performed under mild, biocompatible conditions (e.g., in aqueous solutions and at physiological pH and temperature). This specificity means that the reaction is orthogonal to the vast majority of functional groups found in biological systems, minimizing side reactions and ensuring that the conjugation occurs only at the desired site.

This capability is particularly useful in drug delivery systems. For example, a drug molecule containing the this compound scaffold could be "clicked" onto a targeting moiety, such as an antibody or a peptide that specifically recognizes cancer cells. This would allow for the targeted delivery of the drug to the site of action, potentially increasing its efficacy and reducing off-target side effects.

Probe Development:

The alkyne functionality is also instrumental in the development of chemical probes for studying biological systems. A common strategy is to design a small molecule inhibitor or ligand that incorporates the this compound scaffold. This "probe" can then be introduced into a biological system (e.g., cells or tissues) to interact with its target protein.

Following this interaction, a reporter molecule, such as a fluorophore (for imaging), a biotin (B1667282) tag (for affinity purification and identification), or a mass tag (for mass spectrometry-based detection), can be attached to the probe via a click reaction. This is typically done by adding a reporter molecule that has been modified to contain an azide group.

This two-step approach, often referred to as activity-based protein profiling (ABPP) or target identification, has several advantages. The small size of the alkyne group on the initial probe minimizes the perturbation of the molecule's biological activity, ensuring that it still effectively binds to its target. The subsequent click reaction with the reporter tag is highly efficient and specific, allowing for sensitive detection and identification of the target protein even in complex biological mixtures. This enables researchers to visualize the localization of the target protein within a cell, to isolate and identify unknown protein targets of a drug, and to study the dynamics of drug-target interactions.

Emerging Research Directions for Piperidine-Alkyne Scaffolds in Biological Systems

The unique combination of the pharmacologically significant piperidine ring and the versatile alkyne functionality in scaffolds like this compound is opening up new avenues of research in medicinal chemistry. nih.govijnrd.org These scaffolds are being increasingly explored for their potential to interact with a wide range of biological systems in novel ways.

Modulators of Enzyme Function

Piperidine-alkyne scaffolds are emerging as promising candidates for the development of novel enzyme modulators. The piperidine moiety can be tailored to fit into the active or allosteric sites of enzymes, providing a stable anchor for the molecule. The strategically placed alkyne group can then serve multiple purposes.

One key application is in the design of covalent inhibitors. The terminal alkyne is a "warhead" that can form a covalent bond with a nucleophilic residue (such as cysteine, serine, or lysine) within the enzyme's active site. This irreversible binding can lead to potent and long-lasting inhibition, which can be therapeutically advantageous for certain diseases. The reactivity of the alkyne can be tuned by modifying the electronic environment of the molecule, allowing for a balance between desired reactivity and off-target effects.

Furthermore, the alkyne can be used as a reactive handle for fragment-based drug discovery (FBDD) approaches targeting enzymes. Small fragments containing the piperidine-alkyne scaffold can be screened for weak binding to an enzyme. Once a binding fragment is identified, the alkyne can be used in subsequent "click" reactions to link it to other fragments that bind to adjacent sites, leading to the rapid development of high-affinity inhibitors.

The development of activity-based probes (ABPs) is another significant research direction. These probes, which incorporate a piperidine-alkyne scaffold, can be used to identify and profile the activity of specific enzymes in complex biological samples. This is invaluable for understanding disease states and for discovering new drug targets.

Ligands for Receptor Systems

The piperidine scaffold is a well-established component of many ligands for a variety of receptor systems, including G protein-coupled receptors (GPCRs) and ion channels. The addition of an alkyne functionality provides new opportunities for designing ligands with enhanced properties and for studying receptor biology.

The rigid, linear geometry of the alkyne can be used to introduce conformational constraints into a ligand. This can help to lock the molecule into a specific conformation that is optimal for binding to a particular receptor subtype, leading to improved selectivity. The alkyne can also act as a spacer, allowing for the precise positioning of other functional groups to interact with specific residues in the receptor's binding pocket.

Moreover, the alkyne serves as a valuable tool for studying ligand-receptor interactions. A ligand containing a piperidine-alkyne scaffold can be used in photoaffinity labeling experiments. In this technique, a photoreactive group is attached to the ligand via the alkyne. Upon exposure to UV light, the photoreactive group forms a covalent bond with the receptor, allowing for the identification of the binding site and the specific amino acid residues involved in the interaction.

Q & A

Q. What synthetic routes are effective for preparing 4-(Prop-2-yn-1-yl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or alkyne coupling reactions. Key reagents include palladium catalysts for cross-coupling and potassium permanganate for oxidation steps . To optimize yield:

  • Use inert atmospheres (e.g., nitrogen) to prevent alkyne oxidation.
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.
  • Purify intermediates via column chromatography with polar/non-polar solvent gradients .
  • Adjust reaction temperature (e.g., 60–80°C) to balance reaction rate and side-product formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Safety protocols align with GHS hazard classifications for similar piperidine derivatives (e.g., skin/eye irritation, respiratory risks):

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
  • Store in airtight containers away from oxidizing agents .
  • In case of exposure:
    • Skin contact: Wash with soap/water for 15 minutes .
    • Inhalation: Move to fresh air; administer oxygen if necessary .
  • Conduct regular risk assessments and maintain a chemical spill kit .

Advanced Research Questions

Q. How does the alkyne moiety influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The terminal alkyne group enables diverse transformations:

  • Sonogashira coupling: React with aryl halides using Pd/Cu catalysts to form carbon-carbon bonds. Optimize ligand choice (e.g., PPh₃) and solvent (DMF or THF) for regioselectivity .
  • Click chemistry: Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole derivatives. Use ascorbic acid to reduce Cu(II) to active Cu(I) .
  • Monitor steric effects from the piperidine ring, which may hinder access to the alkyne in bulkier substrates .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR spectroscopy:
    • ¹H NMR: Identify piperidine ring protons (δ 1.5–2.5 ppm) and alkyne protons (δ 2.0–3.0 ppm). Use deuterated solvents (e.g., CDCl₃) .
    • ¹³C NMR: Confirm alkyne carbons (δ 70–85 ppm) and piperidine quaternary carbons .
  • IR spectroscopy: Detect alkyne C≡C stretch (~2100 cm⁻¹) and NH stretches (if applicable) .
  • GC-MS/EI-MS: Analyze molecular ion peaks and fragmentation patterns for purity assessment .

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

Methodological Answer:

  • Target selection: Choose protein targets (e.g., neurotransmitter receptors) based on structural similarity to known piperidine-based ligands .
  • Software tools: Use AutoDock Vina or Schrödinger Suite for docking simulations. Optimize ligand conformers with force fields (e.g., OPLS-AA) .
  • Validation: Compare docking scores (e.g., binding energy ΔG) with experimental IC₅₀ values from enzyme assays .
  • Address limitations (e.g., solvent effects) by integrating molecular dynamics simulations .

Q. What strategies can resolve discrepancies in reported synthetic yields of this compound derivatives?

Methodological Answer:

  • Factorial design: Systematically vary parameters (catalyst loading, temperature, solvent polarity) to identify critical factors .
  • Replication: Repeat literature procedures with strict adherence to reported conditions.
  • Analytical rigor: Use high-purity reagents and calibrate instruments (e.g., HPLC) for accurate yield quantification .
  • Contradiction analysis: Compare side-product profiles via LC-MS to trace yield loss mechanisms .

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